molecular formula C6H5BrOS B1280600 1-(5-Bromothiophen-3-YL)ethanone CAS No. 59227-67-7

1-(5-Bromothiophen-3-YL)ethanone

Cat. No.: B1280600
CAS No.: 59227-67-7
M. Wt: 205.07 g/mol
InChI Key: BEDKDDPMXRCHPJ-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-3-YL)ethanone is a chemical compound belonging to the class of thiophene derivatives. It has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. The compound is characterized by its molecular formula C6H5BrOS and a molecular weight of 205.08 g/mol .

Scientific Research Applications

1-(5-Bromothiophen-3-YL)ethanone is utilized in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its potential biological activities and interactions with biomolecules.

    Medicine: Exploring its role as a precursor for drug development, particularly in the treatment of atherosclerosis.

    Industry: Used in the synthesis of materials with specific electronic properties.

Safety and Hazards

The compound is classified as toxic . The hazard statements associated with it are H301, H315, H319, H335 . The precautionary statements are P261, P301+P310, P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

1-(5-Bromothiophen-3-YL)ethanone plays a significant role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of acifran analogs, which are agonists of niacin receptors GPR109a and GPR109b. These receptors are involved in the regulation of lipid metabolism and inflammation . The interactions of this compound with these receptors highlight its potential in modulating biochemical pathways related to lipid metabolism.

Cellular Effects

This compound influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with niacin receptors can lead to changes in the expression of genes involved in lipid metabolism and inflammatory responses . Additionally, it may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an agonist for niacin receptors GPR109a and GPR109b, leading to the activation of these receptors and subsequent downstream signaling events . This activation can result in the inhibition of lipolysis in adipose tissue and the modulation of inflammatory responses. The compound’s ability to bind to these receptors and influence their activity is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored under inert gas (nitrogen or argon) at low temperatures to maintain its stability . Over time, any degradation of the compound could affect its efficacy and the outcomes of experiments. Long-term studies in vitro or in vivo may reveal additional insights into its temporal effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as the modulation of lipid metabolism and reduction of inflammation. At higher doses, there could be toxic or adverse effects. It is crucial to determine the threshold doses that elicit positive effects without causing harm .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes and cofactors that regulate these pathways. For instance, its role as an agonist for niacin receptors can influence metabolic flux and metabolite levels in lipid metabolism . Understanding these interactions is essential for elucidating the compound’s impact on metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Studying its transport and distribution is important for understanding its overall bioavailability and efficacy.

Subcellular Localization

This compound’s subcellular localization can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromothiophen-3-YL)ethanone can be synthesized through the bromination of 3-acetylthiophene. The process involves the addition of bromine to a solution of 3-acetylthiophene in acetic acid, followed by the addition of sodium acetate. The reaction mixture is stirred at room temperature overnight, and water is added to precipitate the product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar procedures as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophen-3-YL)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The thiophene ring can be oxidized under specific conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-3-YL)ethanone involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been studied as an agonist of niacin receptors, GPR109a and GPR109b, which are involved in lipid metabolism and inflammatory responses . The compound’s effects are mediated through these pathways, influencing cellular processes and physiological outcomes.

Comparison with Similar Compounds

  • 3-Acetylthiophene
  • 2-Acetylthiophene
  • 4-Acetyl-2-bromothiophene

Comparison: 1-(5-Bromothiophen-3-YL)ethanone is unique due to the presence of the bromine atom at the 5-position of the thiophene ring, which imparts distinct reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

1-(5-bromothiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrOS/c1-4(8)5-2-6(7)9-3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDKDDPMXRCHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506761
Record name 1-(5-Bromothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59227-67-7
Record name 1-(5-Bromothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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